Sodium octanoate

Catalog No.
S656565
CAS No.
1984-06-1
M.F
C8H16NaO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octanoate

CAS Number

1984-06-1

Product Name

Sodium octanoate

IUPAC Name

sodium;octanoate

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

HGCHUZIWRLBTGP-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[O-].[Na+]

Synonyms

caprylic acid, caprylic acid, 14C-labeled, caprylic acid, aluminum salt, caprylic acid, ammonia salt, caprylic acid, barium salt, caprylic acid, cadmium salt, caprylic acid, calcium salt, caprylic acid, cesium salt, caprylic acid, chromium(+2) salt, caprylic acid, cobalt salt, caprylic acid, copper salt, caprylic acid, copper(+2) salt, caprylic acid, iridum(+3) salt, caprylic acid, iron(+3) salt, caprylic acid, lanthanum(+3) salt, caprylic acid, lead(+2) salt, caprylic acid, lithium salt, caprylic acid, manganese salt, caprylic acid, nickel(+2) salt, caprylic acid, potassium salt, caprylic acid, ruthenium(+3) salt, caprylic acid, sodium salt, caprylic acid, sodium salt, 11C-labeled, caprylic acid, tin salt, caprylic acid, tin(+2) salt, caprylic acid, zinc salt, caprylic acid, zirconium salt, caprylic acid, zirconium(+4) salt, lithium octanoate, octanoate, octanoic acid, sodium caprylate, sodium octanoate

Canonical SMILES

CCCCCCCC(=O)O.[Na]

Protein Stabilizer

One of the primary applications of sodium octanoate in scientific research is as a protein stabilizer. It can help to prevent proteins from denaturing, which is the process by which they lose their structure and function. This is particularly useful for studies involving the purification, storage, and analysis of proteins. For example, studies have shown that sodium octanoate can effectively stabilize albumin and fibrinogen under conditions such as heat sterilization [, ].

Modulating the Innate Immune Response

Recent research has also explored the potential of sodium octanoate to modulate the innate immune response. In studies on bovine mammary epithelial cells, sodium octanoate was found to influence the way these cells interact with the bacterium Staphylococcus aureus. Depending on the concentration used, sodium octanoate could either induce or inhibit the internalization of the bacteria by the cells. This effect was linked to the activation of different signaling pathways within the cells []. These findings suggest that sodium octanoate may have potential applications in the development of new strategies to combat bacterial infections.

Other Applications

In addition to the applications mentioned above, sodium octanoate has also been investigated for its potential use in other areas of scientific research, such as:

  • Studying the effects of medium-chain fatty acids on cellular metabolism []
  • Developing functionalized materials with antimicrobial properties []

Sodium octanoate, also known as sodium caprylate, is a sodium salt of caprylic acid, a medium-chain fatty acid. Its chemical formula is C8H15NaO2C_8H_{15}NaO_2, and it has a molecular weight of 166.19 g/mol. Sodium octanoate is a white, hygroscopic powder that is soluble in water and has applications in various fields including pharmaceuticals, food industry, and corrosion inhibition. It is recognized for its low toxicity and biodegradability, making it an environmentally friendly compound .

The mechanism by which sodium octanoate stabilizes proteins is not fully understood, but it likely involves multiple factors [, ]. Here are some proposed mechanisms:

  • Hydration shell formation: The hydrophilic carboxylate group can form a hydration shell around the protein, protecting it from denaturation caused by exposure to hydrophobic environments [].
  • Electrostatic interactions: The negatively charged carboxylate group may interact with positively charged regions on the protein surface, contributing to protein stability [].
  • Interfacial interactions: The amphiphilic nature of sodium octanoate allows it to interact with both the protein and the surrounding solvent, potentially reducing protein-solvent interactions that can lead to denaturation [].
Typical of carboxylate salts. It can undergo hydrolysis in aqueous solutions, leading to the release of caprylic acid and sodium hydroxide. Additionally, it can react with strong acids to form caprylic acid and sodium salts of the corresponding acids. The synthesis of sodium octanoate typically involves the neutralization of caprylic acid with sodium hydroxide or sodium carbonate .

Example Reaction

The reaction for synthesizing sodium octanoate from caprylic acid can be represented as follows:

C8H16O2+NaOHC8H15NaO2+H2OC_8H_{16}O_2+NaOH\rightarrow C_8H_{15}NaO_2+H_2O

where C8H16O2C_8H_{16}O_2 represents caprylic acid.

Sodium octanoate exhibits several biological activities, including antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it useful in food preservation and as a potential therapeutic agent. Furthermore, studies have indicated that sodium octanoate can modulate metabolic processes and may play a role in managing conditions such as obesity and diabetes by influencing lipid metabolism .

Sodium octanoate can be synthesized through various methods:

  • Neutralization Method: This involves the reaction of caprylic acid with sodium hydroxide or sodium carbonate in an aqueous solution.

    Reaction:
    C8H16O2+NaOHC8H15NaO2+H2OC_8H_{16}O_2+NaOH\rightarrow C_8H_{15}NaO_2+H_2O
  • Esterification Method: Caprylic acid can be esterified with alcohols in the presence of a catalyst to yield esters that can subsequently be converted to sodium octanoate.
  • Transesterification: Involves the reaction of triglycerides containing caprylic acid with methanol or ethanol in the presence of a base catalyst .

Sodium octanoate has diverse applications across multiple industries:

  • Pharmaceuticals: Used as an excipient in drug formulations, particularly for enhancing solubility and bioavailability.
  • Food Industry: Acts as a preservative due to its antimicrobial properties.
  • Corrosion Inhibition: Employed in oil and gas industries to prevent corrosion of metals under CO2-saturated conditions .
  • Biotechnology: Utilized in cell culture media due to its ability to support cell growth.

Recent studies have investigated the interaction of sodium octanoate with various materials, particularly its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated environments. Sodium octanoate has been shown to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly under both static and dynamic conditions .

Additionally, its interactions with other compounds have been studied for potential synergistic effects in enhancing corrosion resistance.

Sodium octanoate shares structural similarities with other medium-chain fatty acids and their respective sodium salts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Sodium CaprateC6H11NaO2C_6H_{11}NaO_2Shorter carbon chain (6 carbons), used similarly but less effective as a preservative.
Sodium DecanoateC10H19NaO2C_{10}H_{19}NaO_2Longer carbon chain (10 carbons), exhibits similar antimicrobial properties but varies in solubility.
Sodium LaurateC12H23NaO2C_{12}H_{23}NaO_2Even longer carbon chain (12 carbons), commonly used as a surfactant rather than a preservative.

Uniqueness of Sodium Octanoate

Sodium octanoate's unique combination of medium-chain length provides an optimal balance between solubility and antimicrobial efficacy, making it particularly effective for applications requiring both properties. Its low toxicity profile further distinguishes it from other similar compounds, enhancing its appeal in pharmaceutical and food applications .

Molecular Formula and Weight

The molecular formula of sodium octanoate is established as C₈H₁₅NaO₂, representing the ionic compound formed between the octanoate anion and sodium cation [1] [4] [3]. The molecular weight varies slightly across different sources, with reported values ranging from 166.19 to 167.20 grams per mole [1] [5] [6]. The Chemical Abstracts Service has assigned the registry number 1984-06-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes [1] [4] [6].

PropertyValueSource
Molecular FormulaC₈H₁₅NaO₂ [1] [4] [3]
Molecular Weight166.19-167.20 g/mol [1] [5] [6]
Chemical Abstracts Service Number1984-06-1 [1] [4] [6]
European Inventory Number217-850-5 [1] [2]

Structural Characteristics

The structural architecture of sodium octanoate consists of a linear eight-carbon aliphatic chain terminated by a carboxylate functional group that coordinates with a sodium ion [7] [3]. The octanoate portion features the structural formula CH₃(CH₂)₆COO⁻, representing a saturated fatty acid chain with no double bonds [7] [8]. The compound adopts an ionic structure where the carboxylate group carries a negative charge balanced by the positively charged sodium ion [3] [6].

The International Union of Pure and Applied Chemistry name for this compound is sodium octanoate, while alternative nomenclature includes sodium caprylate, reflecting the historical naming convention derived from the Latin word "capra" meaning goat [5] [7] [6]. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as CCCCCCCC(=O)[O-].[Na+] and the International Chemical Identifier as InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 [4] [3] [6].

Structural ParameterDescriptionValue
Carbon Chain LengthLinear saturated alkyl chain8 carbons
Functional GroupCarboxylate ionCOO⁻
Ionic StructureSodium carboxylate saltNa⁺ + C₇H₁₅COO⁻
International Chemical Identifier KeyBYKRNSHANADUFY-UHFFFAOYSA-M [4] [3]

Isomeric Forms

Sodium octanoate exhibits limited isomeric variation due to its saturated straight-chain structure [7] [9]. The primary form consists of the normal octanoate configuration with a linear eight-carbon chain, designated as sodium normal-octanoate [4] [3]. However, structural isomers can exist through branching patterns in the carbon skeleton, such as sodium 2-ethylhexanoate, which represents a constitutional isomer with the same molecular formula but different connectivity [10] [11].

Isotopically labeled variants of sodium octanoate have been synthesized for research applications, including carbon-13 enriched forms where specific carbon positions are substituted with the stable isotope [12] [13] [14]. The carbon-13 labeled sodium octanoate carries the same structural characteristics as the unlabeled compound but provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and metabolic studies [12] [14].

Isomeric TypeExampleMolecular FormulaCharacteristics
Normal isomerSodium octanoateC₈H₁₅NaO₂Linear chain structure
Branched isomerSodium 2-ethylhexanoateC₈H₁₅NaO₂Constitutional isomer
Isotope variantSodium octanoate-1-¹³CC₇¹³CH₁₅NaO₂Carbon-13 labeled
Deuterated formSodium octanoate-8,8,8-d₃C₈H₁₂D₃NaO₂Deuterium substitution

Chemical Classification as Medium-Chain Fatty Acid Salt

Sodium octanoate belongs to the chemical classification of medium-chain fatty acid salts, defined by the carbon chain length of the fatty acid component [15] [16]. Medium-chain fatty acids encompass carboxylic acids containing between 6 and 12 carbon atoms in their aliphatic chain, positioning octanoic acid within this category with its eight-carbon structure [17] [16]. This classification distinguishes medium-chain compounds from short-chain fatty acids containing fewer than 6 carbons and long-chain fatty acids containing 12 or more carbons [17] [16].

The carboxylate salt classification arises from the ionic bonding between the deprotonated carboxylic acid group and the metal cation [8] [18]. Fatty acid salts form through acid-base neutralization reactions where the acidic hydrogen of the carboxyl group is replaced by a metal ion, creating an ionic compound with distinct physicochemical properties compared to the parent fatty acid [18] [19]. The sodium ion provides charge balance for the negatively charged octanoate anion, resulting in a water-soluble crystalline solid [1] [2].

Classification LevelCategoryDefining Characteristics
Primary ClassFatty Acid SaltIonic compound of fatty acid and metal
Secondary ClassMedium-Chain Fatty Acid Salt6-12 carbon fatty acid component
Tertiary ClassAlkanoate SaltSaturated fatty acid derivative
Quaternary ClassSodium CarboxylateSodium cation with carboxylate anion

Physical Description

Dry Powder; Liquid; Other Solid
White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.10479903 g/mol

Monoisotopic Mass

167.10479903 g/mol

Heavy Atom Count

11

LogP

-1.38 (LogP)

Decomposition

When heated to decomposition it emits acrid smoke and irritating flumes.

UNII

9XTM81VK2B

Related CAS

124-07-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 71 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 115 companies with hazard statement code(s):;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

SODIUM OCTANOATE (2.4 MMOL) MODIFIED THE INTRACELLULAR ACTION POTENTIAL IN ISOLATED RABBIT ATRIUM & PAPILLARY MUSCLE. THE RATE OF DEPOLARIZATION & TIME OF REPOLARIZATION WERE MARKEDLY DECREASED, BUT NO CHANGE OCCURRED IN THE RESTING MEMBRANE POTENTIAL. THE AMPLITUDE OF THE ACTION & REVERSE POTENTIAL SHOWED MODERATE DECREASES.
SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT.
SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%.

Pictograms

Irritant

Irritant

Other CAS

1984-06-1

Wikipedia

Sodium caprylate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Surfactant; Emulsifying

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Octanoic acid, sodium salt (1:1): ACTIVE
SODIUM...PROPIONATES...INCORPORATED IN BREAD DOUGH AS NONTOXIC INHIBITORS OF MOLD GROWTH. ...PROMOTED FOR TREATMENT OF DERMATOMYCOSES. ... RELATIVELY WEAK & POSSESSES ONLY FUNGISTATIC ACTIVITY... CAPRYLIC ACID & ITS SALTS ARE SIMILAR IN ACTIONS...& ARE USED FOR THE SAME MEDICAL PURPOSES. /CAPRYLIC ACID SALTS/
THE RECTAL ABSORPTION OF PHARMACEUTICALS SUCH AS BETA-LACTAM ANTIBIOTICS OR INSULIN, IS INCREASED IN THE PRESENCE OF A C8-14 FATTY ACID OR ITS SALTS, SUCH AS SODIUM OCTANOATE, OR LEUCIC ACID.
STABILIZERS ADDED TO PREPARATIONS OF HUMAN SERUM ALBUMIN BEFORE HEAT TREATMENT WERE TESTED FOR BILIRUBIN DISPLACING EFFECT, USING THE PEROXIDASE METHOD. SODIUM CAPRYLATE DISPLACED BILIRUBIN FROM ITS COMPLEX WITH HUMAN SERUM ALBUMIN IN VITRO.

Analytic Laboratory Methods

THE ENZYMIC-COLORIMETRIC METHOD OF K MIZUNO ET AL (1980) FOR THE DETERMINATION OF FREE FATTY ACIDS WAS ADAPTED FOR THE DETERMINATION OF SODIUM CAPRYLATE IN ALBUMIN & IN GAMMA-GLOBULIN SOLUTIONS. THE METHOD IS REPRODUCIBLE, SPECIFIC, & LINEAR UP TO 6 MMOL.

Dates

Modify: 2023-08-15

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